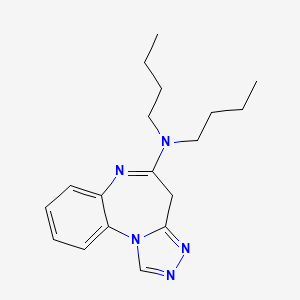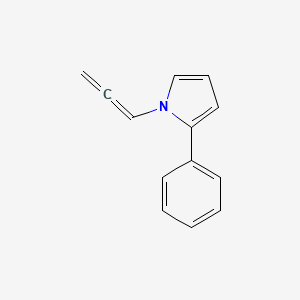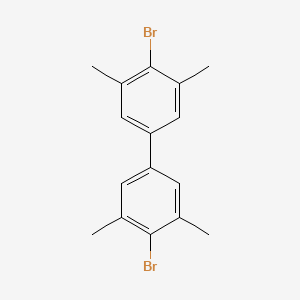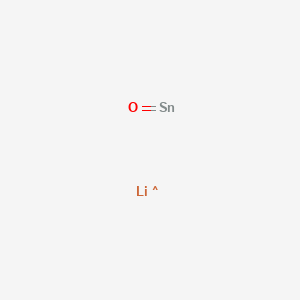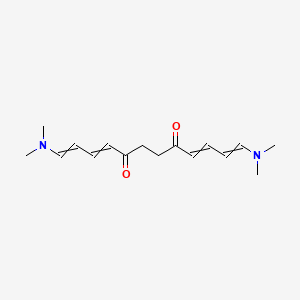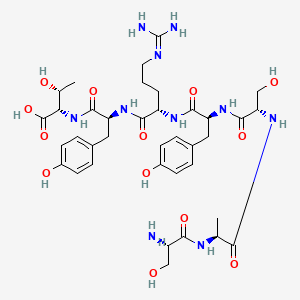![molecular formula C16H25NO3S B14264934 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 138224-85-8](/img/structure/B14264934.png)
4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazinane ring, which is a sulfur-containing heterocycle, and a hexyloxyphenyl group, contributing to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-(hexyloxy)phenylamine with a suitable thiazinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can also occur, especially at the phenyl ring.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazinane ring can form stable complexes with metal ions, while the hexyloxyphenyl group can participate in hydrophobic interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
4-(Hexyloxy)phenyl derivatives: These compounds share the hexyloxyphenyl group but differ in the heterocyclic ring structure.
Thiazinane derivatives: Compounds with similar thiazinane rings but different substituents on the phenyl group.
Uniqueness: 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to the combination of the hexyloxyphenyl group and the thiazinane ring, which imparts distinct chemical and physical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
138224-85-8 |
|---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(4-hexoxyphenyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-4-5-12-20-16-8-6-15(7-9-16)17-10-13-21(18,19)14-11-17/h6-9H,2-5,10-14H2,1H3 |
InChI-Schlüssel |
YUUFXMTYEOVEMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
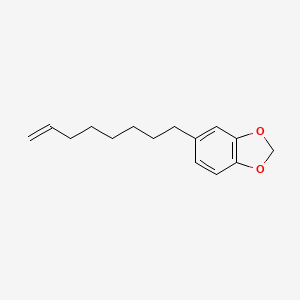
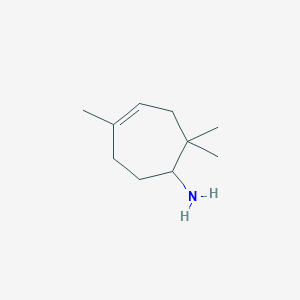
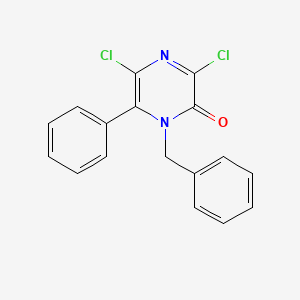
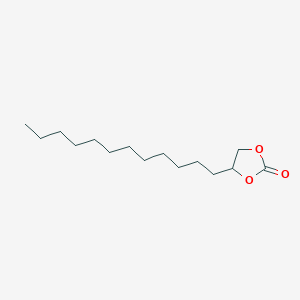
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
